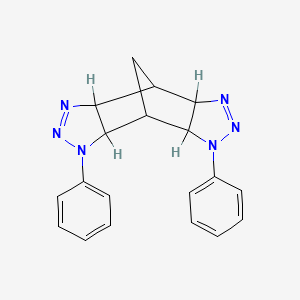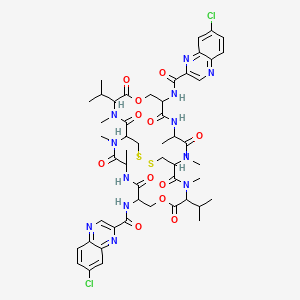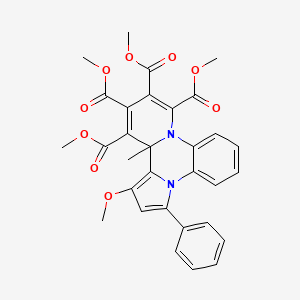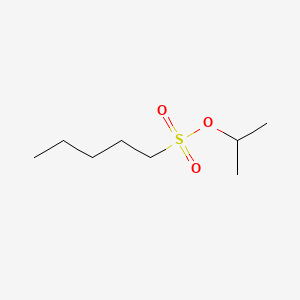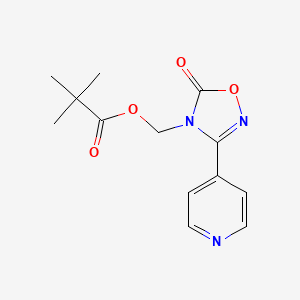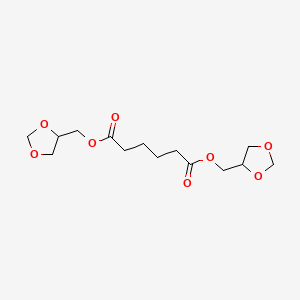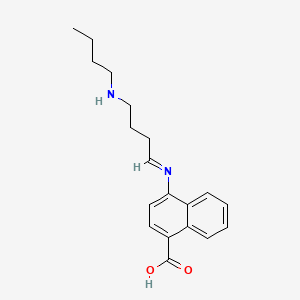
2,6-dichloro-10H-acridin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 406616 is a compound known for its applications in scientific research, particularly in the fields of chemistry and biology. It is often used in studies related to immunology and cell biology due to its specific reactivity and binding properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 406616 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Step 1: Preparation of the starting material through a series of chemical reactions involving reagents such as sodium azide and dimethyl sulfoxide.
Step 2: Formation of intermediate compounds through reactions like nucleophilic substitution and cyclization.
Step 3: Final synthesis of NSC 406616 by reacting the intermediate compounds under specific conditions, such as controlled temperature and pH.
Industrial Production Methods: In an industrial setting, the production of NSC 406616 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 406616 undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of NSC 406616.
Wissenschaftliche Forschungsanwendungen
NSC 406616 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of NSC 406616 involves its interaction with specific molecular targets, such as proteins and enzymes. It can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various cellular pathways, leading to changes in cell behavior and function.
Vergleich Mit ähnlichen Verbindungen
NSC 406616 can be compared with other similar compounds based on its chemical structure and reactivity:
Similar Compounds: Compounds like NSC 406615 and NSC 406617 share structural similarities with NSC 406616.
Uniqueness: NSC 406616 is unique in its specific binding properties and reactivity, making it particularly useful in certain research applications.
Eigenschaften
CAS-Nummer |
7497-53-2 |
|---|---|
Molekularformel |
C13H7Cl2NO |
Molekulargewicht |
264.10 g/mol |
IUPAC-Name |
2,6-dichloro-10H-acridin-9-one |
InChI |
InChI=1S/C13H7Cl2NO/c14-7-2-4-11-10(5-7)13(17)9-3-1-8(15)6-12(9)16-11/h1-6H,(H,16,17) |
InChI-Schlüssel |
XZQOGWRQSKDVJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)NC3=C(C2=O)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


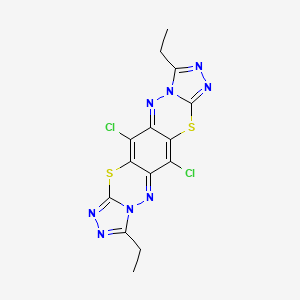



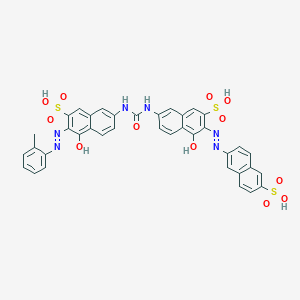
![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
